molecular formula C4H10N4 B1621449 2-Hydrazino-1,4,5,6-tetrahydropyrimidine CAS No. 55110-65-1

2-Hydrazino-1,4,5,6-tetrahydropyrimidine

Cat. No.: B1621449
CAS No.: 55110-65-1
M. Wt: 114.15 g/mol
InChI Key: VEBLDPFXTFBZMX-UHFFFAOYSA-N
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Description

2-Hydrazino-1,4,5,6-tetrahydropyrimidine (CAS: 49541-79-9) is a bicyclic amidine derivative with a hydrazine substituent at the 2-position. Its hydroiodide salt (2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide) is a key intermediate in synthesizing heterocyclic compounds with pharmacological relevance . Structurally, it combines a partially saturated pyrimidine ring with a reactive hydrazine group, enabling diverse chemical modifications.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4/c5-8-4-6-2-1-3-7-4/h1-3,5H2,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLDPFXTFBZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380477
Record name 2-hydrazino-1,4,5,6-tetrahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55110-65-1
Record name 2-hydrazino-1,4,5,6-tetrahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Pharmacological Significance

Tetrahydropyrimidines exhibit neuromuscular blocking, cardiovascular, and antidepressant activities . 2-Hydrazino derivatives are explored for anti-inflammatory applications, showing ~46% suppression of inflammatory responses in molecular docking studies with COX enzymes .

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Impact

  • Hydrazino Group: Enhances nucleophilicity, enabling condensation reactions for heterocyclic libraries (e.g., triazolothienopyrimidines) . Unlike methyl or amino substituents, the hydrazine group participates in copper-catalyzed oxidative C–H functionalization, yielding hydroxylated or amidated products .
  • Methyl/Amino Groups: Methyl derivatives are less reactive but serve as surfactants . Amino derivatives act as selective m1 muscarinic receptor agonists, critical for neurological applications .

Pharmacological Activities

  • Anti-inflammatory Activity: 2-Hydrazino derivatives show 46% suppression of inflammatory responses, comparable to indomethacin . In contrast, 2-methyl derivatives lack direct anti-inflammatory data but are used in surface-active formulations .
  • Neurological Applications: 2-Amino derivatives exhibit high selectivity for m1 receptors (EC₅₀ = 0.1 µM), making them candidates for Alzheimer’s therapy .
  • Antimicrobial Potential: Rhizolotine, a natural tetrahydropyrimidine, is symbiotically controlled in Lotus nodules, suggesting ecological rather than direct pharmacological roles .

Stability and Handling

  • 2-Hydrazino Derivatives: Hydroiodide salts are hygroscopic, requiring storage under inert conditions .
  • 2-Methyl Derivatives : Stable at room temperature but may decompose upon prolonged exposure to light .
  • Chloroethyl Derivatives : Hydrochloride salts are moisture-sensitive and require cold storage .

Q & A

Q. What are the common synthetic routes for preparing 2-hydrazino-1,4,5,6-tetrahydropyrimidine, and how do reaction conditions influence product yield and purity?

The synthesis of 2-hydrazino-tetrahydropyrimidine derivatives typically involves:

  • Domino ring-opening cyclization : Activated aziridines react with α-acidic isocyanides under Lewis acid catalysis to form the tetrahydropyrimidine core in high yields (up to 84%) and stereochemical purity .
  • Pd-catalyzed hydrogenation : Selective reduction of pyrimidine rings using Pd/C under hydrogen generates tetrahydropyrimidines with high regioselectivity .
  • Condensation reactions : Diamines react with carbonyl compounds or amidines, though this method may require optimization to avoid side reactions (e.g., over-reduction or polymerization) .
    Key factors : Solvent polarity, catalyst loading (e.g., 5 mol% Pd), and temperature (e.g., 80°C for hydrogenation) critically affect yield and purity.

Q. How can the structural integrity of 2-hydrazino-tetrahydropyrimidine derivatives be validated during synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Monitor chemical shifts for the hydrazino group (~6–8 ppm for NH protons) and the tetrahydropyrimidine ring (distinctive coupling patterns for chair conformations) .
    • IR spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC or GC-MS to assess purity (>95%) and detect byproducts .

Q. What are the typical reactivity patterns of 2-hydrazino-tetrahydropyrimidine in oxidation and reduction reactions?

  • Oxidation : Hydrogen peroxide or O₂/copper catalysts convert the hydrazino group to diazenes or nitriles, useful for generating bioactive intermediates .
  • Reduction : Sodium borohydride selectively reduces the C=N bond in the tetrahydropyrimidine ring, yielding saturated amines for further functionalization .
    Note : Over-oxidation can lead to ring-opening products, necessitating controlled stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anti-tumor activity of 2-hydrazino-tetrahydropyrimidine derivatives?

  • Key modifications :
    • Substituent variation : Electron-withdrawing groups (e.g., Br, NO₂) at the indole position enhance cytotoxicity against A459 and MDA-MB-231 cell lines .
    • Ring oxidation : Converting the tetrahydropyrimidine core to a dihydropyrimidinone improves solubility and target binding .
  • Methodology :
    • Cytotoxicity screening : Use MTT assays across multiple cell lines (e.g., HT-29, MDA-MB-231) to establish IC₅₀ values .
    • Molecular docking : Validate interactions with biological targets (e.g., kinases) using AutoDock or Schrödinger Suite .

Table 1 : SAR of select derivatives (adapted from ):

Substituent (R)IC₅₀ (μM, A459)IC₅₀ (μM, MDA-MB-231)
5,6-Dibromoindole0.120.09
1-Methoxyindole0.450.33
Unsubstituted>10>10

Q. What strategies address contradictions in reported biological activities of 2-hydrazino-tetrahydropyrimidine derivatives?

  • Systematic variation : Test derivatives with incremental structural changes (e.g., substituent position, ring saturation) to isolate pharmacophores .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors .

Q. How can computational methods predict thermodynamic properties of 2-hydrazino-tetrahydropyrimidine derivatives lacking experimental data?

  • Group-additivity models : Estimate ideal-gas enthalpies of formation (ΔH°f) using parameters for N-(Cb)(CO) groups (-81.5 kJ/mol) and ring corrections, though uncertainties arise for unsaturated rings .
  • DFT calculations : B3LYP/6-31G* simulations provide ΔH°f and Gibbs free energy values, validated against sparse experimental data (e.g., DSC/TGA for thermal stability) .

Q. What catalytic systems enable C–H functionalization of 2-hydrazino-tetrahydropyrimidine for drug discovery?

  • Copper catalysis : Cu(OAc)₂ mediates ortho-hydroxylation or amidation of aryl-tetrahydropyrimidine derivatives under O₂, with the hydrazino group acting as a directing moiety .
  • Limitations : Methylation of the pyrimidine nitrogen or substitution with imidazole abolishes reactivity, highlighting the need for precise steric/electronic tuning .

Q. How can researchers leverage multicomponent reactions (MCRs) to diversify 2-hydrazino-tetrahydropyrimidine libraries?

  • H3PW12O40 catalysis : One-pot synthesis of 1,3-oxazine-tetrahydropyrimidine hybrids via condensation of aldehydes, amines, and isocyanides .
  • Tandem reactions : Combine ring-opening of aziridines with α-acidic isocyanides to access enantiopure derivatives (ee >99%) .

Q. Methodological Challenges and Solutions

Q. Handling incomplete thermodynamic data for 2-hydrazino-tetrahydropyrimidine derivatives

  • Workaround : Use analog compounds (e.g., 1,4,5,6-tetrahydropyrimidine) as reference points for group-additivity estimations, adjusting for substituent effects .

Q. Ensuring reproducibility in synthetic protocols

  • Best practices :
    • Document solvent drying methods (e.g., molecular sieves for THF).
    • Standardize catalyst activation (e.g., flame-drying glassware for Pd reactions) .

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